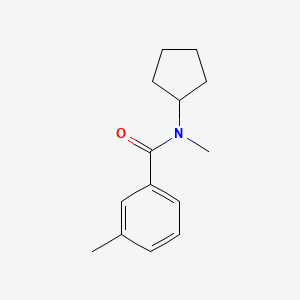
2-(2-chlorophenoxy)butanamide
Vue d'ensemble
Description
2-(2-chlorophenoxy)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide group attached to a 2-chlorophenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)butanamide typically involves the reaction of 2-chlorophenol with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the amide by treatment with ammonia or an amine.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-chlorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-chlorophenoxy)acetic acid
- 2-(2-chlorophenoxy)ethanol
- 2-(2-chlorophenoxy)propanoic acid
Comparison
2-(2-chlorophenoxy)butanamide is unique due to its amide functional group, which imparts different chemical and biological properties compared to its analogs. For instance, the amide group can form hydrogen bonds, influencing the compound’s solubility and reactivity. Additionally, the presence of the butanamide moiety can affect the compound’s interaction with biological targets, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-8(10(12)13)14-9-6-4-3-5-7(9)11/h3-6,8H,2H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLUGWYTYNLVFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)OC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(4-chlorophenyl)thio]butanoyl}-4-piperidinecarboxamide](/img/structure/B4453020.png)
![4-[(3-methyl-1-piperidinyl)methyl]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4453028.png)
![4-[1-(Thiophene-2-sulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B4453035.png)

![1-[(dimethylamino)sulfonyl]-N-3-pyridinyl-3-piperidinecarboxamide](/img/structure/B4453065.png)
![4-[(2-oxo-1-pyrrolidinyl)methyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4453070.png)
![N-[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4453077.png)
![4-methyl-1-[4-(1-pyrrolidinylcarbonyl)benzyl]piperidine](/img/structure/B4453088.png)

![4-[(2-oxo-1-pyrrolidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4453097.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4453106.png)
![4-({[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B4453107.png)
![1-[2-Methyl-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B4453108.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]methanesulfonamide](/img/structure/B4453114.png)
